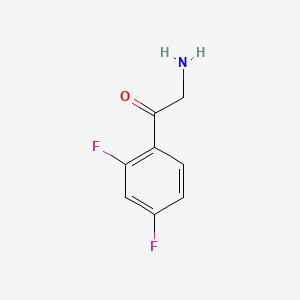

2-Amino-2',4'-difluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATXLIJNSXGMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476745 | |

| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643029-92-9 | |

| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-2',4'-difluoroacetophenone: A Key Intermediate in Pharmaceutical and Materials Science

This guide provides an in-depth analysis of 2-Amino-2',4'-difluoroacetophenone, a critical building block in the synthesis of novel pharmaceutical agents and advanced materials. We will delve into its chemical and physical properties, explore its synthesis pathways, and discuss its significant applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Core Characteristics and Physicochemical Properties

This compound, identified by the CAS number 643029-92-9 , is a fluorinated aromatic ketone that serves as a vital intermediate in organic synthesis.[1][2] Its molecular structure, featuring an aminomethyl group and two fluorine atoms on the phenyl ring, imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules.[3][4]

The presence of fluorine atoms is particularly noteworthy. Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of the final active pharmaceutical ingredient (API).[5] These characteristics are highly desirable in drug design.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 643029-92-9 | [1], [2] |

| Molecular Formula | C8H7F2NO | [1], [2] |

| Molecular Weight | 171.14 g/mol | [1], [2] |

| Appearance | White crystalline solid | [6] |

| Boiling Point | 255.9 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 108.6 ± 24.6 °C | [1] |

Synthesis Pathway: From Precursor to Final Intermediate

The synthesis of this compound typically involves the precursor 2',4'-difluoroacetophenone (CAS No: 364-83-0).[4][7] This precursor is a versatile chemical compound in its own right, used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[4] A general workflow for the synthesis is outlined below.

Exemplary Protocol for Precursor Synthesis (Conceptual)

The synthesis of the precursor, 2',4'-difluoroacetophenone, can be achieved through methods such as the one described in Chinese patent CN102531870A, which utilizes 2,4-difluoroaniline, acetaldoxime, and copper sulfate.[8] The key steps involve:

-

Diazotization: 2,4-difluoroaniline is reacted with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

-

Coupling Reaction: The diazonium salt is then coupled with acetaldoxime in the presence of a copper catalyst.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield 2',4'-difluoroacetophenone.

-

Purification: The final product is purified using techniques like steam distillation and vacuum rectification.[8]

The subsequent amination of 2',4'-difluoroacetophenone to yield the target molecule is a critical step that can be achieved through various synthetic methodologies, the choice of which depends on the desired yield, purity, and scalability.

Applications in Drug Discovery and Material Science

The true value of this compound lies in its versatility as a building block for more complex molecules with significant biological activity or material properties.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[6] Its structure is a scaffold that can be elaborated upon to create novel drug candidates. For instance, it is used in the development of:

-

Antifungal Agents: The difluoroacetophenone moiety is found in the structure of several triazole antifungal medications.[9]

-

Anti-inflammatory and Analgesic Drugs: The precursor, 2',4'-difluoroacetophenone, is an important intermediate in the synthesis of these classes of drugs.[4]

-

Novel Chemical Entities: Researchers utilize this intermediate to explore and develop new chemical entities, contributing to advancements in medicinal chemistry.[3]

Material Science Applications

The precursor, 2',4'-difluoroacetophenone, is also a significant intermediate in the field of material science.[10] The introduction of fluorine atoms into polymers and coatings can lead to materials with:

These properties are highly sought after in the development of high-performance polymers, advanced coatings, and specialty electronics.[10]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not available in the initial search, information on the related compound 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone suggests that standard laboratory safety protocols should be followed.[11][12]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12][13]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12]

-

Hygiene: Practice good industrial hygiene. Wash hands before breaks and after handling the compound. Do not eat, drink, or smoke in the work area.[12][13]

The toxicological properties have not been fully investigated, and therefore, the compound should be handled with care.[11]

Conclusion

This compound is a cornerstone intermediate for innovation in both the pharmaceutical and material science sectors. Its unique structural features, conferred by the presence of fluorine atoms, provide a powerful tool for chemists and material scientists to design and synthesize next-generation molecules with enhanced properties. A thorough understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in research and development.

References

-

ChemBK. (2024, April 9). a-Amino-2,4-difluoroacetophenone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound, HCl. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

Hong Jin. (n.d.). 2-Amino-2',4'-difuloroacetophenone CAS 643029-92-9 99%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 9). Exploring 2',4'-Difluoroacetophenone: A Cornerstone for Advanced Material Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Agrochemicals: The Role of 2',4'-Difluoroacetophenone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-2', 4'-difluoroacetophenone, HCl, min 97%, 1 gram. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. aceschem.com [aceschem.com]

- 3. 2-Amino-2’,4’-difluoroacetophenone, HCl [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-2',4'-difuloroacetophenone CAS 643029-92-9 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 7. 2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fi [fishersci.fi]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Amino-2',4'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, 2-Amino-2',4'-difluoroacetophenone stands out as a particularly valuable intermediate. Its α-amino ketone moiety offers a versatile handle for a variety of chemical transformations, making it a key precursor for the synthesis of complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs).[2][][4] This guide provides a comprehensive technical overview of the molecular structure, synthesis, characterization, and applications of this important compound.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₈H₇F₂NO and a molecular weight of 171.14 g/mol .[2] The molecule consists of a difluorinated phenyl ring attached to an amino-substituted ethanone group. The fluorine atoms at the 2' and 4' positions of the aromatic ring significantly influence the electron distribution and reactivity of the entire molecule.

Core Structural Features

The core of this compound is the α-amino ketone functional group. This arrangement, with a carbonyl group adjacent to an amino group, imparts a unique chemical reactivity, making it a valuable synthon for a wide range of organic transformations. The presence of the difluorinated phenyl ring further modulates the reactivity of the carbonyl and amino groups through inductive and resonance effects.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO | [2] |

| Molecular Weight | 171.14 g/mol | [2] |

| CAS Number | 643029-92-9 | [2] |

| Appearance | Colorless to light yellow solid | [9] |

| Boiling Point | 255.9 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 108.6 ± 24.6 °C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available precursors. A common and logical synthetic route involves the initial preparation of a halogenated acetophenone intermediate, followed by amination.

Synthesis of the Key Intermediate: 2-Chloro-1-(2,4-difluorophenyl)ethanone

The precursor, 2-Chloro-1-(2,4-difluorophenyl)ethanone, is a crucial intermediate. It can be synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

-

Reaction Setup: To a stirred solution of 1,3-difluorobenzene in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at a controlled temperature (typically 0-5 °C).

-

Acylation: Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-Chloro-1-(2,4-difluorophenyl)ethanone.[10][11][12][13]

Caption: Synthetic pathway for 2-Chloro-1-(2,4-difluorophenyl)ethanone.

Amination to this compound

The final step in the synthesis is the amination of the α-chloro ketone intermediate. This can be achieved through various methods, with the choice of aminating agent and reaction conditions influencing the yield and purity of the final product. A common approach is the reaction with ammonia or a protected amine source, followed by deprotection if necessary.

Conceptual Experimental Protocol: Amination of 2-Chloro-1-(2,4-difluorophenyl)ethanone

-

Reaction Setup: Dissolve 2-Chloro-1-(2,4-difluorophenyl)ethanone in a suitable solvent, such as ethanol or tetrahydrofuran.

-

Amination: Introduce the aminating agent. For the synthesis of the primary amine, aqueous ammonia is a common choice. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification by column chromatography or recrystallization to yield this compound.[9]

Caption: General amination of the chloro-intermediate to the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the amine protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons (CH₂) will likely appear as a singlet, and the amine protons (NH₂) will present as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals will include the carbonyl carbon, the carbons of the difluorinated aromatic ring (which will exhibit splitting due to carbon-fluorine coupling), and the methylene carbon.

Comparative Spectral Data of 2',4'-Difluoroacetophenone:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 7.94 | ddd |

| Aromatic-H | 6.95 | m |

| Aromatic-H | 6.87 | m |

| -COCH₃ | 2.62 | d (due to ⁵JHF) |

| ¹³C NMR | (Predicted) | |

| C=O | ~195 | d |

| Aromatic C-F | ~165 | dd |

| Aromatic C-F | ~162 | dd |

| Aromatic C-H | ~132 | d |

| Aromatic C | ~124 | dd |

| Aromatic C-H | ~112 | dd |

| Aromatic C-H | ~105 | t |

| -COCH₃ | ~26 | d |

Note: The data for 2',4'-Difluoroacetophenone is sourced from multiple references.[14][15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the ketone carbonyl group.

-

C-F stretching: Strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹, indicative of the carbon-fluorine bonds.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern will be influenced by the presence of the amino and carbonyl groups, with characteristic losses of small neutral molecules.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the development of novel pharmaceuticals. The presence of the difluorinated phenyl ring can enhance the metabolic stability and binding affinity of the final drug molecule.

The α-amino ketone moiety is a versatile precursor for the construction of various heterocyclic systems, which are common scaffolds in many approved drugs. For instance, it can be used in the synthesis of quinolines, benzodiazepines, and other nitrogen-containing ring systems. While specific examples of marketed drugs derived directly from this compound are not prominently documented, the utility of closely related fluorinated acetophenones as intermediates in the synthesis of antifungal agents and other pharmaceuticals is well-established.[16][17]

Safety and Handling

As with any chemical intermediate, proper handling and safety precautions are essential when working with this compound. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique molecular structure, combining the reactivity of an α-amino ketone with the advantageous properties of a difluorinated aromatic ring, makes it a versatile building block for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

- Huang, J., Li, L., Chen, H., Xiao, T., He, Y., & Zhou, L. (n.d.). Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide.

-

ChemBK. (2024). 2-AMINO-1-(2,4-DIFLUOROPHENYL)ETHANONE. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]

- The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

- Benchchem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

-

Hong Jin. (n.d.). 2 amino 1 24 difluorophenyl ethanone Factory. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- ResearchGate. (2025). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone.

-

Hovione. (n.d.). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

- Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.

- MDPI. (n.d.).

- ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone.

-

Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Retrieved from [Link]

- MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- ResearchGate. (2025). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile.

Sources

- 1. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]

- 2. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 5. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride [oakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. chemscene.com [chemscene.com]

- 11. 51336-94-8|2-Chloro-1-(2,4-difluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 12. manchesterorganics.com [manchesterorganics.com]

- 13. echemi.com [echemi.com]

- 14. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scholar.unair.ac.id [scholar.unair.ac.id]

- 17. britiscientific.com [britiscientific.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2',4'-difluoroacetophenone

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Amino-2',4'-difluoroacetophenone, focusing on its solubility and stability. As a key intermediate in pharmaceutical synthesis, a thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and regulatory compliance.[1] This document outlines not only the known properties of this compound but also provides detailed, field-proven protocols for determining its solubility and stability profiles in your own laboratory setting.

Introduction to this compound

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a common strategy to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, this compound serves as a valuable building block for more complex molecules. Understanding its fundamental properties—solubility in various solvent systems and stability under diverse environmental stresses—is a critical first step in any development pipeline. Poor solubility can hinder bioavailability and create formulation challenges, while instability can compromise the safety and efficacy of the final drug product.[]

This guide is structured to provide both foundational knowledge and practical, actionable experimental protocols. We will first review the known physicochemical properties and then delve into the methodologies for generating critical solubility and stability data.

Physicochemical Properties of this compound

A summary of the core physicochemical properties is presented below. This data is essential for calculating concentrations, interpreting analytical results, and understanding the compound's basic chemical nature.

| Property | Value | Source |

| Chemical Name | 2-Amino-1-(2,4-difluorophenyl)ethanone | [1] |

| Synonyms | This compound, a-Amino-2,4-difluoroacetophenone | [1] |

| CAS Number | 643029-92-9 | [1][3] |

| Molecular Formula | C₈H₇F₂NO | [1] |

| Molecular Weight | 171.14 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 255.9 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

Aqueous and Organic Solubility Determination

Solubility is a cornerstone of pre-formulation studies. It dictates the potential for oral absorption and informs the selection of appropriate vehicles for toxicity studies and final dosage form development.[4] We will describe the gold-standard Shake-Flask method for determining thermodynamic solubility.

Causality Behind Experimental Choices

The Shake-Flask Method is chosen because it is designed to determine the equilibrium solubility, representing the true saturation point of the compound in a given solvent.[4] This thermodynamic value is more reliable for predicting in vivo behavior than kinetic solubility, which can be influenced by the rate of dissolution and may lead to supersaturated, unstable solutions.[5] The selection of a 24-48 hour incubation period is to ensure that the system reaches equilibrium. The use of a range of pH buffers is critical because the amino group in the molecule is basic and its ionization state—and therefore solubility—will be highly pH-dependent.[]

Experimental Protocol: Shake-Flask Solubility Measurement

-

Preparation of Solvents : Prepare a panel of relevant aqueous and organic solvents.

-

Aqueous : pH 2.0 (0.01 M HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline - PBS), and pH 9.0 (Borate Buffer).

-

Organic : Methanol, Ethanol, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), and Propylene Glycol.

-

-

Sample Preparation : Add an excess amount of this compound to a series of glass vials (e.g., add 5-10 mg to 1 mL of each solvent). The key is to ensure solid material remains undissolved at the end of the experiment.

-

Equilibration : Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours. This prolonged agitation ensures the system reaches thermodynamic equilibrium.

-

Sample Separation : After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the saturated solution from the undissolved solid. This is best achieved by centrifuging the vials and then filtering the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification :

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration.

-

Create a calibration curve by making a series of dilutions from the stock solution.

-

Dilute the filtered supernatant from step 4 into the mobile phase or a suitable solvent to fall within the range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation : Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the solubility.

Data Presentation: Solubility Profile

The results should be compiled into a clear table for easy comparison.

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 0.01 M HCl | 2.0 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| PBS | 7.4 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| Methanol | N/A | 25 | ||

| Ethanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 | ||

| DMSO | N/A | 25 | ||

| Propylene Glycol | N/A | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is an essential component of drug development.[6][7][8] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][9] The goal is to induce a target degradation of 5-20%; excessive degradation can obscure the primary degradation pathways.[6]

Causality Behind Experimental Choices

The choice of stressors (acid, base, oxidant, heat, light) is dictated by regulatory guidelines (e.g., ICH Q1A/Q1B) and is designed to cover the most common degradation routes for organic molecules.[6][7]

-

Hydrolysis : Acid and base conditions test the susceptibility of functional groups like amides, esters, and in this case, the amino group, to hydrolytic cleavage.[6]

-

Oxidation : Hydrogen peroxide is a common oxidant used to mimic oxidative stress, which can affect electron-rich moieties.

-

Thermal : Elevated temperatures accelerate thermally-induced degradation reactions, helping to predict long-term stability at lower temperatures.[6]

-

Photostability : Exposure to UV and visible light is critical for compounds that may be handled or stored in light, as light energy can catalyze specific degradation reactions.[6]

Experimental Protocol: Forced Degradation Studies

A stability-indicating HPLC method must be developed first. This method should be capable of separating the parent peak of this compound from all potential degradation products, excipients, and impurities.

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).[6]

-

Acid Hydrolysis :

-

Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[6]

-

Incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, dilute with mobile phase, and analyze by HPLC.

-

-

Base Hydrolysis :

-

Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[6]

-

Incubate under the same conditions as the acid hydrolysis.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, dilute, and analyze.

-

-

Oxidative Degradation :

-

Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light.

-

Monitor at various time points, dilute, and analyze.

-

-

Thermal Degradation :

-

In Solution : Heat the stock solution at a high temperature (e.g., 70-80 °C) for a set period.

-

Solid State : Place the solid compound in a controlled-temperature oven.

-

Analyze samples at various time points.

-

-

Photostability :

-

Expose the compound in both solid state and in solution (in a photochemically transparent container, e.g., quartz) to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[6]

-

Simultaneously, run a "dark" control sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.

-

Analyze samples after a defined exposure period.

-

-

Analysis : For all conditions, quantify the remaining parent compound and calculate the percentage of degradation. The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Data Presentation: Stability Summary

| Stress Condition | Reagent/Condition | Temperature | Time | % Assay of Parent | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | |||

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | |||

| Oxidation | 3% H₂O₂ | RT | 24 h | |||

| Thermal (Solution) | N/A | 80 °C | 48 h | |||

| Thermal (Solid) | N/A | 80 °C | 48 h | |||

| Photolytic (Solution) | ICH Q1B Light | 25 °C | 7 days | |||

| Photolytic (Solid) | ICH Q1B Light | 25 °C | 7 days |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Stability Studies.

Potential Degradation Pathways

While experimental data is required for confirmation, the chemical structure of this compound allows for the prediction of several potential degradation pathways. The primary liabilities are the α-amino ketone moiety.

-

Oxidative Deamination : The primary amino group can be susceptible to oxidation, potentially leading to the formation of the corresponding α-keto aldehyde or further degradation products.

-

Condensation/Dimerization : Under certain conditions (e.g., basic pH or heat), α-aminoketones can undergo self-condensation reactions to form complex dimeric structures like dihydropyrazines.

-

Maillard-type Reactions : In the presence of reducing sugars or other carbonyls (which could be present in a formulation), the primary amine can initiate Maillard browning, a complex cascade of reactions leading to a variety of products.[10]

-

Photodegradation : Aromatic ketones are known chromophores that can absorb UV light. This can lead to photochemical reactions, including cleavage of the C-C bond adjacent to the carbonyl group (Norrish-type reactions) or reactions involving the aromatic ring.[11]

Visualization: Potential Degradation Pathways

Caption: Predicted Degradation Pathways for the Compound.

Conclusion

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Mottram, D. S. (1983). Thermal degradation of 1-amino--deoxyketoses and their role in flavour development. Retrieved from [Link]

-

Purdue e-Pubs. (2014). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]

-

Biology LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

-

ChemRxiv. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

-

WikiLectures. (2022). Degradation of amino acid carbon skeletons. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]

-

EasyPeasyLearning. (2021). Amino Acids Degradation/ Protein Catabolism. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. Retrieved from [Link]

-

Fengchen Group. (n.d.). 2-Aminoacetophenone Or O-Aminoacetophenone. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers. Retrieved from [Link]

-

ResearchGate. (2022). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

-

SciSpace. (2011). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Retrieved from [Link]

-

MDPI. (2022). Physicochemical Stability of Hospital Parenteral Nutrition Solutions. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 3. aceschem.com [aceschem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. solvescientific.com.au [solvescientific.com.au]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 10. mro.massey.ac.nz [mro.massey.ac.nz]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2',4'-difluoroacetophenone

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-2',4'-difluoroacetophenone, a compound of interest in pharmaceutical and chemical research. As a derivative of acetophenone, its structural elucidation through modern spectroscopic techniques is critical for synthesis validation, quality control, and further application development. This document offers a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis of structurally similar compounds and established spectroscopic principles.

Introduction: The Structural Significance of this compound

This compound (C₈H₇F₂NO, Molecular Weight: 171.14 g/mol ) is a substituted aromatic ketone.[1] Its structure incorporates a difluorinated phenyl ring, an amino group, and a ketone functionality, making it a versatile building block.[2] The precise characterization of this molecule is paramount, and spectroscopic methods provide the necessary molecular fingerprint. This guide synthesizes predictive data to serve as a reference for researchers engaged in its synthesis and use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. Furthermore, due to the presence of fluorine, ¹⁹F NMR provides valuable, direct information about the fluorine environments.[3][4] The predicted spectra are based on data from analogs like 2-aminoacetophenone and 2',4'-difluoroacetophenone.[5][6][7]

Experimental Protocol: NMR Spectroscopy

A standardized approach for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.[8]

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters:

-

Spectral Width: 16 ppm

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Number of Scans: 16

-

-

Processing: Fourier transform the Free Induction Decay (FID) with a line broadening of 0.3 Hz.[8]

¹³C NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer (operating at 100 MHz for carbon)

-

Parameters:

-

Mode: Proton-decoupled

-

Spectral Width: 240 ppm

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Number of Scans: 1024

-

-

Processing: Fourier transform the FID with a line broadening of 1.0 Hz.[8]

¹⁹F NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer (operating at an appropriate frequency for fluorine)

-

Parameters:

-

Mode: Proton-decoupled

-

Spectral Width: ~200 ppm

-

-

Causality: The high gyromagnetic ratio and 100% natural abundance of ¹⁹F make it a highly sensitive nucleus for NMR, providing clear signals without the need for extensive signal averaging.[3][9]

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.50 | s | 3H | -CH₃ (Acetyl) | Typical singlet for a methyl ketone, deshielded by the adjacent carbonyl group. |

| ~4.20 | s (broad) | 2H | -NH₂ | Broad singlet due to quadrupole broadening and potential hydrogen exchange. Position is solvent-dependent. |

| ~6.70 - 7.80 | m | 3H | Aromatic-H | Complex multiplet pattern due to coupling with both protons and fluorine atoms (H-F coupling).[10] |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.0 | -CH₃ | Aliphatic carbon of the acetyl group. |

| ~103 - 135 | Aromatic-C | Aromatic carbons will appear as doublets or doublet of doublets due to C-F coupling. The carbon bearing the amino group will be shielded, while those attached to fluorine will be significantly split. |

| ~160 - 165 (d) | C-F | Aromatic carbons directly bonded to fluorine, showing large one-bond C-F coupling constants. |

| ~198.0 | C=O | Carbonyl carbon, deshielded by the electronegative oxygen atom.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[12] The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ketone, and vibrations associated with the substituted aromatic ring.[13]

Experimental Protocol: IR Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Thin Film

-

ATR: Place a small amount of the neat sample directly onto the ATR crystal.

-

Thin Film: If the sample is a liquid, a thin film can be prepared between two sodium chloride (NaCl) plates.[8]

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[8]

Caption: Standard workflow for acquiring an FTIR spectrum.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Aromatic Ring |

| 1680 - 1660 | Strong | C=O stretch | Ketone |

| 1620 - 1580 | Medium | N-H bend & C=C stretch | Amine & Aromatic Ring |

| 1300 - 1100 | Strong | C-F stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[14][15] For this compound, Electron Ionization (EI) would be a common technique.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol) is introduced into the instrument.[8]

-

Ionization: The sample is vaporized and ionized using a high-energy electron beam (typically 70 eV).[8]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular formula is C₈H₇F₂NO, with a monoisotopic mass of 171.05 Da.[1]

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Predicted Ion | Fragment Lost | Rationale |

| 171 | [M]⁺• | - | Molecular Ion |

| 156 | [M - CH₃]⁺ | •CH₃ | Alpha-cleavage, loss of the methyl radical from the acetyl group, forming a stable acylium ion. This is often the base peak in acetophenones.[16] |

| 128 | [M - CH₃ - CO]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the [M-15] fragment. |

The fragmentation of acetophenones is well-characterized, typically involving an initial alpha-cleavage.[14][17] The presence of the difluoro-substituted phenyl ring will influence the relative abundance of the fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively anticipate the ¹H NMR, ¹³C NMR, IR, and MS spectral features of this compound. These data are instrumental for confirming its synthesis, assessing its purity, and providing the foundational characterization required for its application in scientific research and development.

References

- Benchchem. 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).

- Filo. Explain all possible fragmentation for in mass spectrometry for the following molecule. (2025-10-05).

- YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021-02-13).

- Benchchem. Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- hydroxy-5-tert-butyl-acetophenone.

- MSU chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. (2011-01-12).

- Chemistry Steps. Interpreting IR Spectra.

- INFRARED SPECTROSCOPY (IR).

- ChemicalBook. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum.

- ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018-02-22).

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30).

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- RSC Publishing. 19 F-centred NMR analysis of mono-fluorinated compounds. (2022-03-30).

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23).

- Wired Chemist. 2-aminoacetophenone Proton Full Spectrum.

- PubChem. 2,4-Difluoroacetophenone.

- Echemi. This compound.

- JOCPR. Synthesis and spectral characterization of an aminoacetophenone-based schiff base and its interaction studies with ascorbic acid.

- ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021-03-01).

- Table of Characteristic IR Absorptions.

- Scribd. Acetophenone 13C NMR Analysis.

Sources

- 1. echemi.com [echemi.com]

- 2. jocpr.com [jocpr.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2-aminoacetophenone Proton Full Spectrum [wiredchemist.com]

- 7. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Guide to 2-Amino-2',4'-difluoroacetophenone: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating physicochemical and biological properties. 2-Amino-2',4'-difluoroacetophenone has emerged as a highly valuable and versatile building block, particularly in the realms of pharmaceutical development and materials science. Its unique trifunctional architecture—comprising a reactive ketone, a nucleophilic primary amine, and an electron-deficient, difluorinated aromatic ring—offers a rich platform for constructing complex molecular targets. This technical guide provides an in-depth exploration of this key intermediate, from its synthesis and physicochemical properties to its critical applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Fluorinated Synthon

This compound (CAS No: 643029-92-9) is an aromatic ketone that serves as a pivotal intermediate in organic synthesis.[1][2] Its significance stems from the synergistic interplay of its constituent functional groups:

-

The α-Amino Ketone Moiety: This classic arrangement is a linchpin for the synthesis of a vast array of nitrogen-containing heterocycles. The amine and ketone functionalities can participate in intramolecular cyclization and condensation reactions, providing efficient pathways to privileged scaffolds like quinolones and other fused ring systems.[3][4]

-

The 2',4'-Difluorophenyl Group: The presence of two fluorine atoms on the aromatic ring profoundly influences the molecule's reactivity and the properties of its derivatives. Fluorine's high electronegativity creates a polarized C-F bond, often enhancing the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. Furthermore, it can modulate pKa, lipophilicity, and binding interactions with biological targets, making it a favored substituent in medicinal chemistry.[5][6]

This guide will deconstruct the synthetic pathways to this building block, elucidate its core reactivity, and present detailed protocols for its practical application, providing a comprehensive resource for leveraging its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 643029-92-9 | [1][2] |

| Molecular Formula | C₈H₇F₂NO | [1] |

| Molecular Weight | 171.14 g/mol | [1][2] |

| Appearance | Brown Powder/Solid | [7] |

| Boiling Point | 255.9 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 108.6 ± 24.6 °C | [1] |

Spectroscopic Signature: The structural features of this compound and its precursor, 2',4'-Difluoroacetophenone, are readily confirmed by standard spectroscopic methods. For 2',4'-Difluoroacetophenone, vibrational spectral analysis has been conducted using FT-IR and FT-Raman spectroscopy.[8] ¹H NMR and ¹³C NMR data are also well-documented, with characteristic shifts confirming the difluoro-substituted aromatic ring and the acetyl group.[9][10] The introduction of the α-amino group in the final product introduces a primary amine signal and shifts the adjacent methylene protons in the ¹H NMR spectrum.

Synthetic Pathways: From Commodity Chemicals to a High-Value Intermediate

The synthesis of this compound is a multi-step process that begins with the construction of its core acetophenone structure.

Precursor Synthesis: 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing the 2',4'-difluoroacetophenone precursor is the Friedel-Crafts acylation of 1,3-difluorobenzene.[11] This classic electrophilic aromatic substitution reaction involves treating the aromatic ring with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[11][12]

The causality behind this choice is clear: 1,3-difluorobenzene is an inexpensive starting material, and the Friedel-Crafts acylation is a robust and well-understood transformation. The Lewis acid catalyst is crucial as it complexes with the acetylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the nucleophilic aromatic ring.[13]

Caption: Friedel-Crafts acylation workflow for precursor synthesis.

Amination of the α-Carbon

With the 2',4'-difluoroacetophenone core constructed, the next critical step is the introduction of the amino group at the α-position (the carbon adjacent to the carbonyl). A common and effective method involves a two-step sequence: α-bromination followed by nucleophilic substitution with an amine source.

-

α-Bromination: The ketone is first treated with a brominating agent (e.g., Br₂ in a suitable solvent) to form 2-bromo-2',4'-difluoroacetophenone. The reaction proceeds via an enol or enolate intermediate, with the electron-withdrawing nature of the carbonyl group rendering the α-protons acidic and susceptible to halogenation.

-

Nucleophilic Substitution (Amination): The resulting α-bromo ketone is a potent electrophile. It readily undergoes an Sₙ2 reaction with an aminating agent. While various nitrogen nucleophiles can be used, a common industrial method is the Delépine reaction, which utilizes hexamine (hexamethylenetetramine), followed by acidic hydrolysis to yield the primary amine hydrochloride salt.

Caption: Synthetic workflow from precursor to final product.

Core Applications in Synthesis

The utility of this compound is best demonstrated through its application in synthesizing complex, high-value molecules.

Synthesis of Heterocyclic Scaffolds

The ortho-aminoacetophenone motif is a privileged starting point for constructing nitrogen-containing heterocycles, which form the core of many pharmaceuticals.

-

2-Aryl-4-Quinolones (Azaflavones): These compounds are structural analogs of flavones and have attracted significant attention as anticancer agents.[3][4] The synthesis is remarkably efficient: 2-aminoacetophenones react with aroyl chlorides to form an intermediate amide, which then undergoes an intramolecular, base-catalyzed cyclization (a Claisen-type condensation) to furnish the quinolone ring system.[3][4]

-

Triazole Antifungals: The precursor, 2',4'-difluoroacetophenone, is a critical starting material for blockbuster antifungal drugs like fluconazole and voriconazole.[14] The synthetic route involves converting the ketone to an epoxide, followed by ring-opening with 1,2,4-triazole. The difluorophenyl moiety is a key pharmacophore in these drugs.

Diversity-Oriented Synthesis (DOS)

Amino acetophenones are excellent scaffolds for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules for high-throughput screening in drug discovery.[3][15] Starting from this compound, a multitude of reaction pathways can be explored to generate analogs of natural products such as flavones, coumarins, and chalcones, rapidly accessing a broad chemical space from a single, common intermediate.[3][15]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of 2',4'-Difluoroacetophenone

Materials:

-

1,3-Difluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber). Operate under an inert atmosphere (N₂ or Ar).

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acylating Agent Addition: Add acetyl chloride (1.0 eq.) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

-

Arene Addition: After the addition is complete, add 1,3-difluorobenzene (1.5-2.0 eq.) dropwise, again keeping the temperature controlled. Using an excess of the arene can also serve as the solvent, minimizing the need for an additional solvent.[11]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the acetyl chloride.

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield 2',4'-difluoroacetophenone as a liquid.[8]

Protocol 2: Synthesis of this compound Hydrochloride

Materials:

-

2',4'-Difluoroacetophenone

-

Bromine (Br₂)

-

Acetic acid

-

Hexamine (Hexamethylenetetramine)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Bromination: Dissolve 2',4'-difluoroacetophenone (1.0 eq.) in acetic acid. Add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature. Stir until the red-brown color of bromine disappears.

-

Isolation of Bromo-intermediate: Pour the reaction mixture into ice water. The product, 2-bromo-2',4'-difluoroacetophenone, will precipitate as a solid. Filter, wash with water, and dry. Caution: This intermediate is a lachrymator.

-

Delépine Reaction: Suspend the crude bromo-ketone in ethanol and add hexamine (1.1 eq.). Reflux the mixture for 2-3 hours. A precipitate of the quaternary ammonium salt will form.

-

Hydrolysis: Cool the mixture and add concentrated HCl. Reflux for another 1-2 hours to hydrolyze the intermediate.

-

Isolation: Cool the reaction mixture. The product, this compound hydrochloride, will crystallize. Filter the solid, wash with cold ethanol, and dry under vacuum.

Safety and Handling

Professional laboratory practice requires strict adherence to safety protocols.

-

Hazards: this compound and its precursors are hazardous. 2',4'-Difluoroacetophenone is a combustible liquid and causes skin, eye, and respiratory irritation.[8] Aminoacetophenones are harmful if swallowed and are also irritants.[7] The bromo-intermediate is a strong lachrymator.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17] Handle all reagents in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust, vapors, and contact with skin and eyes.[17][18] Wash hands thoroughly after handling.

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[17][18]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in synthetic chemistry. Its well-defined reactivity, combined with the advantageous properties imparted by its fluorine substituents, secures its role as a critical building block for the foreseeable future. From the synthesis of life-saving antifungal medications to the development of advanced materials and diverse molecular libraries, this compound provides a robust and reliable foundation for tackling complex synthetic challenges. A comprehensive understanding of its synthesis, properties, and handling is essential for any scientist looking to harness its full potential.

References

- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 9). Exploring 2',4'-Difluoroacetophenone: A Cornerstone for Advanced Material Synthesis. Retrieved from [Link]

-

Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 2-amino acetophenone. Retrieved from [Link]

-

Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]

- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluoroacetophenone. PubChem Compound Database. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). 2-amino acetophenone. Retrieved from [Link]

-

Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound, HCl. Retrieved from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

Semantic Scholar. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

Heterocyclic Letters. (2023). Synthesis of Novel Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. aceschem.com [aceschem.com]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]

- 9. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 12. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 13. youtube.com [youtube.com]

- 14. ossila.com [ossila.com]

- 15. mdpi.com [mdpi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.fi [fishersci.fi]

- 18. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Fluoroacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Subtle Power of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Acetophenone, a simple aromatic ketone, provides an excellent framework to explore these effects. By introducing a single fluorine atom at the ortho-, meta-, or para-position of the phenyl ring, we generate three distinct isomers—2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone—each with a unique set of physicochemical properties. This guide provides a comprehensive analysis of these properties, offering insights into the intricate interplay of inductive and resonance effects, and their ultimate impact on molecular behavior. Understanding these nuances is paramount for medicinal chemists aiming to fine-tune the characteristics of lead compounds.

Comparative Analysis of Core Physicochemical Properties

The position of the fluorine atom on the acetophenone ring dictates a cascade of electronic and steric effects that manifest in measurable differences in the isomers' physical and chemical attributes. A summary of these key properties is presented below, followed by a detailed discussion of the underlying principles.

| Physicochemical Property | 2-Fluoroacetophenone (ortho) | 3-Fluoroacetophenone (meta) | 4-Fluoroacetophenone (para) |

| Molecular Formula | C₈H₇FO | C₈H₇FO | C₈H₇FO |

| Molecular Weight ( g/mol ) | 138.14 | 138.14 | 138.14 |

| Appearance | Colorless to pale yellow liquid | Clear colorless to yellow liquid[1] | Colorless to pale yellow liquid[2] |

| Melting Point (°C) | 26-27[3] | -3[4] | 4[1] |

| Boiling Point (°C) | 187-189[3] | 81 (at 9 mmHg) | 196 |

| Density (g/mL) | 1.137 at 20°C[3] | 1.126 at 25°C | 1.138 at 25°C |

| Refractive Index (n20/D) | 1.507[3] | 1.509 | 1.511[1] |

| Aqueous pKa | Data not readily available | Data not readily available | 18.5 |

| Dipole Moment (Debye) | 3.33 | 2.86 | 2.44 |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol.[5] | Slightly soluble in water.[1] | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2] |

Deconstructing the Isomeric Differences: A Mechanistic Perspective

The observed variations in the physicochemical properties of the fluoroacetophenone isomers can be rationalized by considering the interplay of two primary electronic effects of the fluorine atom: the inductive effect (-I) and the resonance (mesomeric) effect (+M).

Diagram: Electronic Effects of Fluorine on the Acetophenone Ring

Caption: Dominant electronic effects of the fluorine substituent at different positions.

Melting and Boiling Points: The Influence of Intermolecular Forces

The melting and boiling points are indicative of the strength of intermolecular forces. For the fluoroacetophenone isomers, these are primarily influenced by dipole-dipole interactions and van der Waals forces.

-

4-Fluoroacetophenone exhibits the highest boiling point (196 °C). This can be attributed to the significant dipole moment and the linear geometry of the para-isomer, which allows for efficient packing in the liquid and solid states, maximizing intermolecular interactions.

-

2-Fluoroacetophenone has a boiling point of 187-189 °C[3]. The ortho-fluorine atom introduces steric hindrance, which can disrupt crystal lattice packing and slightly weaken intermolecular forces compared to the para-isomer. Its melting point of 26-27 °C is notably higher than the other two isomers, suggesting that in the solid state, it can adopt a conformation that allows for favorable crystal packing[3].

Dipole Moment: A Vector Sum of Electronic Effects

The dipole moment is a quantitative measure of a molecule's polarity and is a vector sum of all bond dipoles. The experimental dipole moments for the fluoroacetophenone isomers provide a clear illustration of the positional influence of the fluorine atom.

-

2-Fluoroacetophenone has the largest dipole moment (3.33 D). In the preferred conformation, the C-F and C=O bond dipoles are oriented in a way that leads to a large net dipole moment.

-

3-Fluoroacetophenone has an intermediate dipole moment (2.86 D). The angle between the C-F and C=O bond dipoles is such that their vector sum is less than that of the ortho-isomer but greater than the para-isomer.

-

4-Fluoroacetophenone has the smallest dipole moment (2.44 D). The C-F and C=O bond dipoles are oriented in nearly opposite directions, leading to a partial cancellation of their vector sums.

Diagram: Dipole Moment Vector Addition in Fluoroacetophenone Isomers

Caption: A conceptual representation of the vector addition of bond dipoles.

Acidity (pKa): The Electron-Withdrawing Power of Fluorine

The acidity of the α-protons of the acetyl group is a critical parameter, particularly in the context of enolate formation for synthetic transformations. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of these protons compared to unsubstituted acetophenone.

-

4-Fluoroacetophenone has an experimentally determined aqueous pKa of 18.5. This indicates it is a slightly stronger acid than acetophenone (pKa ≈ 19). The fluorine atom at the para-position exerts a moderate electron-withdrawing inductive effect, which stabilizes the resulting enolate anion.

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is fundamental to chemical research and development. The following are standard, field-proven methodologies for measuring key properties of the fluoroacetophenone isomers.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rate of 1-2 °C per minute as the temperature approaches the expected melting point. A preliminary, more rapid heating can be performed to obtain an approximate melting range.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded as the melting point range.

Sources

Introduction: The Strategic Role of Fluorine in Modulating Acetophenone Reactivity

Sources

- 1. nbinno.com [nbinno.com]

- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 13. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]

- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

Strategic Synthesis of 2-Amino-2',4'-difluoroacetophenone: A Guide to Core Intermediates and Amination Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2',4'-difluoroacetophenone is a pivotal building block in medicinal chemistry and materials science, valued for the strategic placement of its fluoro- and amino- functionalities which impart unique physicochemical properties to target molecules.[1] This guide provides a comprehensive technical overview of its synthesis, focusing on the logical progression from readily available starting materials. We will dissect the foundational Friedel-Crafts acylation to construct the core aromatic ketone, followed by an in-depth analysis of various robust methods for introducing the critical α-amino group. The discussion emphasizes the causality behind procedural choices, offering field-proven insights into reaction mechanisms, optimization, and comparative advantages of different synthetic routes. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex fluorinated molecules.

Introduction: The Significance of Fluorinated Aryl Amino Ketones

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. The 2',4'-difluoroacetophenone scaffold is a key structural motif found in numerous pharmaceutical agents. The subsequent addition of an α-amino group provides a versatile handle for further elaboration, making this compound a highly sought-after intermediate.[2][3] The synthetic challenge lies in achieving this transformation efficiently and with high purity, which requires a multi-step approach. This guide outlines a validated and logical synthetic sequence, beginning with the construction of the ketone backbone.

Overall Synthetic Workflow

The most reliable and scalable synthesis of this compound is typically achieved via a three-step sequence. This strategy ensures high yields and purity by systematically building the molecule's complexity.

Caption: High-level three-step synthesis pathway.

Step 1: Synthesis of the Ketone Core via Friedel-Crafts Acylation

The foundational step is the synthesis of 2',4'-difluoroacetophenone from 1,3-difluorobenzene. The Friedel-Crafts acylation is the premier method for this transformation, offering excellent regioselectivity and yield.[4][5]

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation is an electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[6][7]